molecular formula C7H7BrN2O3 B7871463 5-Bromo-2-ethoxy-3-nitropyridine

5-Bromo-2-ethoxy-3-nitropyridine

Cat. No. B7871463
M. Wt: 247.05 g/mol
InChI Key: AWRLZJJDHWCYKN-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

5-Bromo-2-chloro-3-nitropyridine (1 g, 4.21 mmol) was dissolved in EtOH (5 ml) and a solution of sodium ethoxyde (21% m/v in EtOH, 1.5 ml, 4.63 mmol) was added dropwise. Once the addition was finished, the solvent was evaporated under reduced pressure and water was added tot the residue. The reaction mixture was extracted with dichloromethane (×3). The organic phase was dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. The resulting crude (805 mg, 77% yield) was pure enough to perform the next synthetic step. Purity: 100%
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[Na].[CH3:13][CH2:14][OH:15]>>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([O:15][CH2:14][CH3:13])=[N:6][CH:7]=1 |^1:11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added tot the residue
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=NC1)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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